molecular formula C28H48Cl2P2Pd+2 B14884122 Dichlorobis(di-t-butylphenylphosphino)palladium(II)

Dichlorobis(di-t-butylphenylphosphino)palladium(II)

Cat. No.: B14884122
M. Wt: 624.0 g/mol
InChI Key: QNNRAWADYXIGHE-UHFFFAOYSA-N
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Description

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) . This organometallic compound is widely used in various chemical reactions, particularly in catalysis. It is a colorless to pale yellow solid with the molecular formula C28H46Cl2P2Pd and a molecular weight of 621.94 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is typically synthesized by reacting palladium(II) chloride with di-tert-butylphenylphosphine in an appropriate solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .

Scientific Research Applications

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exerts its effects involves the coordination of the palladium center with various ligands. This coordination activates the palladium center, making it a highly effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the ligands present .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dichlorobis(di-tert-butylphenylphosphine)palladium(II) include:

Uniqueness

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides it with distinct catalytic properties. The presence of di-tert-butylphenylphosphine ligands enhances its stability and reactivity, making it a valuable catalyst in various chemical transformations .

Properties

Molecular Formula

C28H48Cl2P2Pd+2

Molecular Weight

624.0 g/mol

IUPAC Name

ditert-butyl(phenyl)phosphanium;dichloropalladium

InChI

InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2

InChI Key

QNNRAWADYXIGHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl

Origin of Product

United States

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